molecular formula C12H14O2 B1364248 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 876717-50-9

6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B1364248
CAS No.: 876717-50-9
M. Wt: 190.24 g/mol
InChI Key: DGWSPLWUFBLCPY-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of indene, featuring an ethoxy group at the 6th position and an aldehyde group at the 5th position

Scientific Research Applications

6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structure.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the ethoxy and aldehyde groups.

    Ethoxylation: Indene is reacted with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group at the 6th position.

    Formylation: The ethoxylated indene is then subjected to formylation using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to carry out the ethoxylation and formylation reactions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 6-ethoxy-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy-2,3-dihydro-1H-indene-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

Properties

IUPAC Name

6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSPLWUFBLCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCCC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390237
Record name 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-50-9
Record name 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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